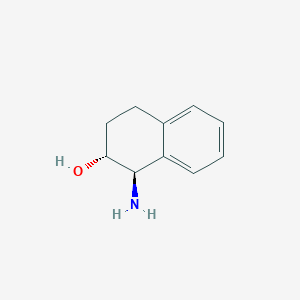

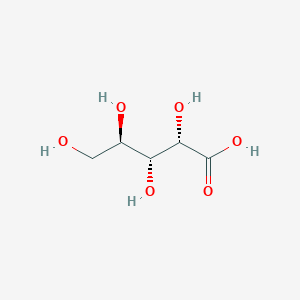

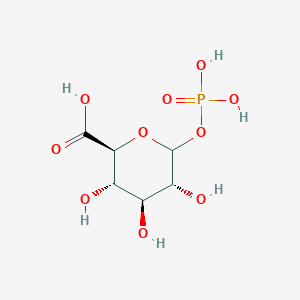

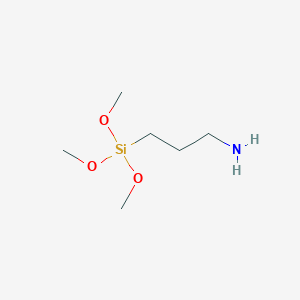

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol has been reported through various methods. For instance, Göksu et al. (2003) described a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol in seven steps with an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Orsini et al. (2005) synthesized (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, employing a chemoenzymatic approach, which served as a chiral auxiliary in asymmetric Reformatsky reactions (Orsini, Sello, Manzo, & Lucci, 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied to understand their conformation and stereochemistry, which is crucial for their biological activity. Vega et al. (2009) investigated the tetrameric aggregate of 1,c-3-diphenyltetran-r-1-ol, demonstrating the conformational flexibility and stereochemistry of the tetrahydronaphthalene core, which is pivotal for the stereoselective synthesis of therapeutically active compounds (Vega, Mufato, Aguirre, Drago, & Lantaño, 2009).

Chemical Reactions and Properties

Research has also explored the chemical reactivity and properties of (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol derivatives. For example, Nichols et al. (1984) studied the DA1 dopamine agonist activity of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene derivatives, revealing the importance of stereochemical factors in receptor interaction (Nichols, Jacob, Hoffman, Kohli, & Glock, 1984).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. The molecular structure and conformation analysis provide insights into these physical properties, as demonstrated by Klein and Stevens (1984), who elucidated the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide (Klein & Stevens, 1984).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol serves as a crucial intermediate in the synthesis of bioactive compounds due to its versatile chemical structure. Its applications in research primarily revolve around its role in the synthesis of complex molecules, showcasing its significance in medicinal chemistry and organic synthesis. For instance, it has been utilized in chemoenzymatic synthesis protocols for the production of (2R)-2-amino-1,2,3,4-tetrahydronaphthalenes, highlighting its value in creating compounds with potential receptor agonist activities (Orsini et al., 2002). Moreover, its derivatives have been synthesized from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene through innovative routes involving recombinant strains of Escherichia coli, further emphasizing its adaptability in synthetic chemistry (Orsini et al., 2001).

Applications in Asymmetric Synthesis

The compound has shown exceptional utility in asymmetric synthesis, providing a pathway to enantioenriched products critical for drug development and other applications where stereochemistry plays a pivotal role. Its use as a chiral auxiliary in Reformatsky-type reactions demonstrates its potential in enhancing the stereoselectivity of synthetic processes (Orsini et al., 2005). This ability to influence the stereochemical outcome of reactions is vital in the production of pharmaceuticals where the activity often depends on the chirality of the molecules.

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUGQUVHXNWCTQ-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]([C@@H]1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20519902 |

Source

|

| Record name | (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

CAS RN |

13286-65-2 |

Source

|

| Record name | (1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20519902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)